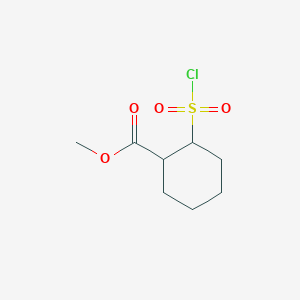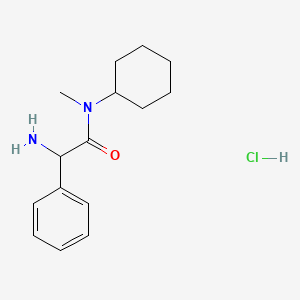![molecular formula C15H19NO3 B1378922 Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1419101-25-9](/img/structure/B1378922.png)
Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group), a hydroxymethyl group (a CH2 group attached to an OH group), and a carboxylate group (a carbon double-bonded to an oxygen and also bonded to an OH group). The “5-azaspiro[2.4]heptane” part of the name suggests that the molecule contains a spirocyclic structure, which is a type of cyclic compound where two rings share only one atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Regioselective Cycloaddition : Highly regioselective 1,3-dipolar cycloaddition reactions involving C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate lead to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. These reactions provide a mix of two diastereoisomers, showcasing the compound's versatility in creating structurally diverse molecules (Molchanov & Tran, 2013).
Asymmetric Hydrogenation : The asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates yields high enantioselectivities, providing a crucial intermediate for the enantioselective synthesis of the azaspiro[2.4]heptane moiety. This process is integral to producing quinolone antibacterial agents, demonstrating the compound's potential in contributing to novel antibacterial drug development (Yao et al., 2011).
Applications in Drug Design and Medicinal Chemistry
Diversity-oriented Synthesis : Azaspirocycles, including 5-azaspiro[2.4]heptanes, are synthesized through multicomponent condensation processes. These compounds are then used to create functionalized pyrrolidines, piperidines, and azepines, serving as scaffolds for drug discovery. This highlights the compound's role in exploring chemical space for potential therapeutic agents (Wipf et al., 2004).
Antibacterial Activity : Novel quinolines featuring the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety exhibit potent antibacterial activity against respiratory pathogens. This includes effectiveness against multidrug-resistant and quinolone-resistant strains, indicating the compound's importance in developing new treatments for respiratory infections (Odagiri et al., 2013).
Eigenschaften
IUPAC Name |
benzyl 2-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-9-13-8-15(13)6-7-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDFSIRGHNERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC2CO)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)
![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)
![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)


![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)


![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
